molecular formula C35H46O19 B1254255 Poliumoside

Poliumoside

Cat. No. B1254255
M. Wt: 770.7 g/mol
InChI Key: YMWRMAOPKNYHMZ-LLVTZOIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poliumoside is a natural product found in Buddleja officinalis, Penstemon linarioides, and other organisms with data available.

Scientific Research Applications

Antioxidant Potential

Poliumoside is identified as a key component contributing to the antioxidant potential of Teucrium polium extracts. The use of HPLC-SPE-NMR and HPLC-DPPH techniques revealed that poliumoside is the most active component in the extracts, primarily due to phenylpropanoid glycosides. This suggests its potential application as a natural antioxidant agent in the food industry (Goulas et al., 2012).

Metabolic Pathways

A study using high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (HPLC/Q-TOF-MS) revealed that poliumoside undergoes extensive metabolic processes in rats, including hydrolysis, hydroxylation, and sulfation. This research provides valuable insights into the metabolic pathways of poliumoside, which is crucial for understanding its pharmacokinetics (Deng et al., 2014).

Pharmacokinetics

A study developed and validated an ultra-performance liquid chromatography method to quantify poliumoside in rat plasma. The research found that poliumoside is rapidly absorbed but has poor bioavailability, which is significant for its pharmacokinetic profiling (Qian et al., 2016).

Neuroprotective Activities

Poliumoside has been identified as part of the phenylethanoid glycosides group, which showed significant neuroprotective activities in a study using glutamate-injured primary cultures of rat cortical cells. This finding opens avenues for poliumoside's potential application in treating neurological conditions (Koo et al., 2005).

Antitumor Effects

A study on the green synthesis of silver nanoparticles using Teucrium polium leaf extract, which contains poliumoside, showed significant antitumor activity against MNK45 human gastric cancer cell lines. This suggests a potential application of poliumoside in the development of anticancer drugs (Hashemi et al., 2020).

properties

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI Key

YMWRMAOPKNYHMZ-LLVTZOIGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

synonyms

poliumoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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